2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde
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Overview
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde is an organic compound that features a pyrrole ring and a nitrobenzaldehyde moiety
Preparation Methods
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde typically involves the reaction of 2,5-dihydro-1H-pyrrole with 5-nitrobenzaldehyde under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde include:
2-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group.
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde: This compound has an amino group instead of a nitro group.
4-(2,5-Dihydro-1H-pyrrol-1-yl)benzenesulfonamide: This compound features a sulfonamide group.
The uniqueness of this compound lies in its combination of a pyrrole ring and a nitrobenzaldehyde moiety, which imparts distinct chemical and biological properties.
Biological Activity
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- SMILES Notation :
C1CC(NC1=C(C=CC(=C2C=CC(=C(C=C2)N(=O)=O)C=C)N(=O)=O)C=C)C=C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines, antimicrobial properties, and neuroprotective effects.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : In a study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines (e.g., HeLa and MCF-7) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via caspase activation |
MCF-7 | 20 | Inhibition of cell cycle progression at G2/M phase |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In a recent study, it was tested against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results suggest that the compound's nitro group may play a crucial role in its antimicrobial efficacy by disrupting bacterial cell wall synthesis .
Neuroprotective Effects
Research has indicated potential neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In rodent models, administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.
- Antioxidant Activity : Exhibits scavenging activity against free radicals, thus protecting neuronal cells from oxidative damage.
Case Studies
A notable case study involved the use of this compound in a combination therapy regimen for treating resistant cancer types. The study highlighted synergistic effects when combined with traditional chemotherapeutics like doxorubicin, leading to enhanced efficacy and reduced side effects .
Properties
CAS No. |
668987-44-8 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-4,7-8H,5-6H2 |
InChI Key |
BJOBJJHCISJNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.